molecular formula C17H18O4 B3029270 Dihydromollugin CAS No. 60657-93-4

Dihydromollugin

Cat. No.: B3029270
CAS No.: 60657-93-4
M. Wt: 286.32 g/mol
InChI Key: AKPYYGWMASCNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydromollugin is a naphthol ester found in the plant Rubia cordifolia. It is known for its potential biological activities, including anti-tumor and antiviral properties

Chemical Reactions Analysis

Dihydromollugin undergoes various chemical reactions, including:

Common reagents used in these reactions include osmium tetroxide for dihydroxylation and hydrogen gas with a suitable catalyst for hydrogenation. The major products formed from these reactions are the dihydroxy derivatives of this compound.

Scientific Research Applications

Dihydromollugin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dihydromollugin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of specific enzymes and receptors involved in cellular processes. For example, its anti-tumor activity may be related to the inhibition of certain enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Dihydromollugin can be compared with other similar compounds, such as mollugin and its analogues. Mollugin itself is a precursor to this compound and shares similar biological activities . Other analogues include cis- and trans-3,4-dihydroxy-3,4-dihydromollugin, which are produced through dihydroxylation reactions . The uniqueness of this compound lies in its specific structural features and the resulting pharmacological effects, which may differ from those of its analogues.

Conclusion

This compound is a compound of significant interest due to its diverse biological activities and potential applications in various fields of scientific research

Properties

IUPAC Name

methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPYYGWMASCNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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